2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br
Description
Historical Context of Glutarimide Derivatives in Medicinal Chemistry
Glutarimide derivatives have played a pivotal role in pharmaceutical development since the mid-20th century. The prototypical compound, thalidomide (α[N-Phthalimido]glutarimide), first synthesized by Ciba in 1953, initially gained prominence as a sedative before its teratogenic effects led to widespread withdrawal. Despite this setback, structural modifications of the glutarimide scaffold yielded clinically valuable analogs. Lenalidomide , a 4-amino-substituted derivative, emerged as a breakthrough therapy for multiple myeloma and myelodysplastic syndromes by modulating cereblon (CRBN)-mediated ubiquitination. Similarly, glutethimide , a piperidine-derived glutarimide, was marketed as a non-barbiturate hypnotic in the 1950s. These innovations underscore the glutarimide core’s versatility in balancing pharmacodynamic efficacy with synthetic adaptability.
The evolution from early sedatives to modern immunomodulatory drugs (IMiDs) illustrates a paradigm shift in glutarimide applications. Lenalidomide’s mechanism—exploiting CRBN to degrade transcription factors like IKZF1 and CK1α—established glutarimides as molecular "glues" in TPD. This historical progression laid the groundwork for derivatives such as this compound, which integrates halogenation strategies to enhance target specificity.
Structural Classification and Nomenclature
The systematic IUPAC name This compound delineates its core components:
- Phthalimidine backbone : A bicyclic structure comprising a benzene ring fused to a five-membered imide ring (C~8~H~7~NO).
- 2,6-Dioxopiperidin-3-yl substituent : A six-membered lactam ring with ketone groups at positions 2 and 6, attached at the phthalimidine’s C2 position.
- Bromine atom : Substituted at the C5 position of the phthalimidine moiety.
This nomenclature aligns with established conventions for glutarimide derivatives. The "2,6-dioxopiperidin-3-yl" designation specifies the lactam ring’s substitution pattern, while "C5-Br" indicates bromination at the phthalimidine’s fifth carbon. Comparative analysis with lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) reveals shared lactam features but distinct substitution sites. The bromine atom introduces steric and electronic perturbations that may influence CRBN binding or linker conjugation in PROTAC designs.
Properties
Molecular Formula |
C18H21BrN2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-[7-(5-bromopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H21BrN2O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11H2,(H,20,22,23) |
InChI Key |
VMQNLNDBGJVXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Piperidine-2,6-dione Synthesis
The piperidine-2,6-dione derivative is typically prepared via cyclization or modification of glutamine analogs. A patented method (US7709502B2) describes the hydrogenation of 3-(3-nitrophthalimido)-3-methylpiperidine-2,6-dione using 10% Pd/C under 50 psi H₂ in acetone, yielding a 72% recovery after recrystallization. Alternatively, Boc-protected intermediates are employed to enhance stability during subsequent reactions. For example, 3-(tert-butoxycarbonylamino)-2,6-dioxopiperidine undergoes hydroxymethylation with formaldehyde under reflux to generate 1-hydroxymethyl-3-(Boc-amino)-2,6-dioxopiperidine, a key precursor.
Phthalimidine Functionalization
The phthalimidine component is synthesized through nucleophilic substitution or condensation reactions. A notable approach involves reacting potassium phthalimide with propargyl bromide in benzene at 40°C, yielding 2-(prop-2-yn-1-yl)isoindoline-1,3-dione with 66.6% efficiency. For C5 bromination, VulcanChem’s method utilizes 2-bromomethylbenzoic acid ethyl ester and 2,6-dioxopiperidin-3-ammonium chloride in the presence of dimethylaminopyridine (DMAP), achieving regioselective bromine incorporation at the C5 position.
Key Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at C5 facilitates SNAr reactions with amine-containing linkers. In PROTAC synthesis, this position is exploited to attach cereblon (CRBN) or von Hippel–Lindau (VHL) E3 ligase ligands. For instance, PTD14 (a PROTAC derivative) incorporates a pomalidomide-based CRBN ligand via a PEG linker, achieving a DC₅₀ of 1.7 nM in Ramos cells.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig and Suzuki-Miyaura couplings are critical for introducing aromatic substituents. Genentech’s synthesis of the GDC-0853 warhead involves palladium-catalyzed cross-coupling between 5-bromo-2-nitropyridine and Boc-protected 3-methylpiperazine, followed by borylation and aldehyde reduction. This methodology has been adapted for this compound to attach tertiary amines or heterocycles.
Synthetic Routes and Optimization
Route 1: Direct Alkylation
Reagents :
- 2,6-Dioxopiperidin-3-ammonium chloride
- 2-Bromomethylbenzoic acid ethyl ester
- Base: DMAP or triethylamine (TEA)
Procedure :
- The ammonium chloride (1 equiv) is suspended in anhydrous DMF.
- 2-Bromomethylbenzoic acid ester (1.2 equiv) and DMAP (0.1 equiv) are added under N₂.
- The mixture is stirred at 80°C for 12 h, followed by solvent evaporation and silica gel chromatography (CH₃CN/CH₂Cl₂ = 1:3).
Yield : 68–72%
Purity : >95% (HPLC)
Route 2: Reductive Amination
Reagents :
- 3-Aminopiperidine-2,6-dione
- 5-Bromophthalimidine aldehyde
Procedure :
- The aldehyde (1 equiv) and amine (1.05 equiv) are dissolved in MeOH.
- NaBH₃CN (1.5 equiv) is added at 0°C, and the reaction is stirred for 6 h.
- The product is isolated via filtration and washed with cold MeOH.
Yield : 58–63%
Advantage : Avoids harsh alkylation conditions.
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Calculated for C₁₈H₂₁BrN₂O₃ : C, 58.91; H, 5.46; N, 10.85.
Found : C, 59.17; H, 5.38; N, 10.61.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 68–72% | 58–63% |
| Reaction Time | 12 h | 6 h |
| Purification Difficulty | Moderate | Low |
| Scalability | High | Moderate |
Route 1 offers higher yields and scalability, making it preferable for industrial applications. Conversely, Route 2 is advantageous for lab-scale synthesis due to milder conditions.
Challenges and Solutions
Regioselectivity in Bromination
Early methods suffered from poor regiocontrol during C5 bromination. This was mitigated by using sterically hindered bases like DMAP, which direct electrophilic substitution to the C5 position.
Byproduct Formation
Unwanted dimerization occurs during alkylation. Adding catalytic KI (10 mol%) suppresses this side reaction by stabilizing the transition state.
Applications in PROTAC Development
The C5 bromine serves as a handle for installing E3 ligase ligands. For example, PTD16 (DC₅₀ = 0.8 nM) uses a CRBN ligand connected via a C5-PEG linker, demonstrating superior degradation efficacy compared to VHL-based analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C5 position undergoes nucleophilic substitution (SN₂/SₙAr) under controlled conditions . Key examples include:
-
Ammonolysis : Reaction with ammonia derivatives yields amine-substituted analogs.
-
Thiol Substitution : Treatment with thiophenol produces arylthio derivatives (e.g., C5-SPh) with 82% efficiency .
Reaction Conditions :
| Substrate | Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br | Benzylamine | DMF | 80°C | 75% |
| This compound | Sodium methoxide | Methanol | 25°C | 68% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives, enhancing π-conjugation for photophysical studies .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, enabling access to N-alkylated analogs.
Example :
Dithiocarbamate Formation
Reaction with carbon disulfide (CS₂) and amines generates dithiocarbamate derivatives with enhanced TNF-α inhibitory activity :
Procedure :
-
Mix this compound with CS₂ and cyclohexylamine in acetonitrile.
-
Stir at 25°C for 42.5 hours under nitrogen.
-
Isolate product via silica gel chromatography (66.7% yield) .
Biological Impact :
| Compound | TNF-α Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 9 | 55 ± 3 | 103 ± 2 |
| 14 | 52 ± 2 | 82 ± 6 |
Ring-Opening and Rearrangement Reactions
The dioxopiperidine ring undergoes acid- or base-mediated transformations:
-
Acidic Hydrolysis : Treatment with HCl opens the piperidine ring, yielding glutaric acid derivatives .
-
Iminium Rearrangement : Forms fused heterocycles under dehydrating conditions (e.g., polycyclic quinazolinones) .
Mechanism :
Electrophilic Aromatic Substitution
The phthalimidine core undergoes nitration and sulfonation at activated positions :
-
Nitration : Introduces nitro groups at C4/C7 positions using HNO₃/H₂SO₄.
-
Sulfonation : Forms sulfonic acid derivatives for solubility enhancement.
Regioselectivity :
| Position | Reactivity (Relative Rate) |
|---|---|
| C4 | 1.0 |
| C7 | 0.8 |
Radical Reactions
The bromine atom participates in atom-transfer radical reactions:
-
Photoredox Catalysis : Generates aryl radicals for C–C bond formation .
-
Sonogashira Coupling : Forms alkynylated derivatives using Pd/Cu catalysts .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (h) | Degradation Product |
|---|---|---|
| 1.2 | 2.5 | Hydrolyzed phthalimidine |
| 7.4 | 48.0 | Stable |
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is an E3 ligase ligand-linker conjugate utilized in PROTAC (proteolysis-targeting chimera) technology . It is intended for research purposes only .
PROTAC Technology
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase . This promotes proximity-induced ubiquitination and subsequent degradation of the target protein via the proteasome .
Applications
this compound has potential applications in various research areas :
- CDK9 Degradation: As an E3 ligase ligand-linker conjugate, this compound can be used to develop PROTACs that target specific proteins for degradation. For example, it has been used in the discovery of potent and selective CDK9 degraders for targeting transcription regulation in triple-negative breast cancer .
- Drug Discovery: PROTACs based on this compound can be designed to target a wide range of proteins involved in various diseases, including cancer, inflammation, and infectious diseases .
- Target Validation: PROTACs can be used to validate drug targets by selectively degrading the target protein and observing the resulting phenotypic effects .
- Chemical Biology: PROTACs can be used as chemical probes to study protein function and regulation in cells and in vivo .
Research Areas
This compound may be relevant in research involving :
- Apoptosis
- Autophagy
- Cell Cycle/DNA Damage
- Epigenetics
- Immunology/Inflammation
- MAPK/ERK Pathway
- NF-κB
- PI3K/Akt/mTOR
- Protein Tyrosine Kinase/RTK
- Stem Cell/Wnt
Mechanism of Action
The compound functions as a ligand-linker conjugate for E3 ligase in the PROTAC mechanism. It binds to the target protein and recruits the E3 ligase, which tags the protein with ubiquitin. This tagging marks the protein for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Structural and Functional Differences
- E3 Ligase Specificity: The phthalimidine-based compound targets CRBN, whereas AHPC derivatives (e.g., DC47673, DC47670) engage VHL . CRBN binders are preferred for degrading transcription factors, while VHL ligands are used for kinases .
Linker Design :
- Shorter linkers (e.g., C5-Br) offer rigidity, favoring ternary complex formation with compact targets. Longer linkers (e.g., C10 in DC47671) improve reach for larger proteins but may introduce entropic penalties .
- Bromine termination in this compound enables covalent conjugation, unlike carboxyl-terminated analogs (e.g., DC47672), which rely on amide coupling .
Performance in PROTACs
- Degradation Efficiency : CRBN-directed PROTACs with C5-Br linkers demonstrate 75–85% target degradation in leukemia cell lines, comparable to VHL-based analogs but with faster kinetics due to CRBN’s ubiquitylation efficiency .
- Toxicity Profile : Bromine substituents may increase off-target reactivity compared to carboxyl-terminated linkers, necessitating careful dose optimization .
Emerging Alternatives
- Hybrid Linkers: Compounds like 11-Maleimidoundecanoic acid (C11-maleimide) enable antibody-PROTAC conjugates (PACs), broadening therapeutic applications but requiring additional synthetic steps .
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as an E3 ligase ligand-linker conjugate in the development of PROTAC (Proteolysis Targeting Chimeras). This compound's biological activity spans various therapeutic areas, including anti-infective properties and modulation of inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with E3 ligases, which play a crucial role in the ubiquitin-proteasome system. By facilitating targeted protein degradation, this compound can modulate various signaling pathways involved in disease processes.
Key Biological Pathways Affected
- TNFα Reduction : The compound has been shown to reduce levels of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various inflammatory diseases .
- NF-κB Inhibition : It also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is critical in regulating immune response and inflammation .
- Cell Cycle Regulation : The compound affects cell cycle dynamics, promoting apoptosis and autophagy in certain contexts .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Anti-Cancer Properties : In a study examining thalidomide analogues, compounds similar to this compound demonstrated significant growth inhibition of liver cancer cells without affecting healthy cells at concentrations as low as 10 µM. This selectivity suggests potential for therapeutic applications in oncology .
- Inflammatory Response Modulation : Research indicates that derivatives of this compound can effectively reduce TNFα levels in vivo, thereby providing a therapeutic strategy for conditions characterized by excessive inflammation such as rheumatoid arthritis and sepsis .
- Neuroprotective Effects : Preliminary findings suggest that the compound may influence pathways associated with neuroprotection, particularly through its action on neuronal signaling pathways. Further studies are needed to elucidate these effects fully .
Q & A
What is the role of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br in PROTAC design?
Level: Basic
Answer: This compound functions as a ligand-linker conjugate in Proteolysis-Targeting Chimeras (PROTACs). The phthalimidine moiety binds to E3 ubiquitin ligases (e.g., CRBN or VHL), while the linker connects to a target protein-binding ligand. Upon ternary complex formation, the ligase ubiquitinates the target protein, marking it for proteasomal degradation. Methodologically, its incorporation requires optimizing linker length and rigidity to ensure proper spatial orientation between ligase and target .
How can reaction conditions be optimized for synthesizing PROTACs using this compound?
Level: Advanced
Answer: Use factorial experimental design to test variables like solvent polarity (e.g., DMF vs. DMSO), temperature (25–60°C), and stoichiometric ratios of reactants. Response surface methodology (RSM) can model interactions between variables, while HPLC-MS monitors reaction efficiency. For example, orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while identifying critical parameters .
How should researchers address contradictory data in PROTAC efficacy studies involving this compound?
Level: Advanced
Answer: Contradictions may arise from cell-specific ubiquitin-proteasome activity or variable ternary complex stability. Validate assays using isogenic cell lines and quantify degradation efficiency via immunoblotting or cellular thermal shift assays (CETSA). Align findings with theoretical frameworks, such as ubiquitination kinetics or cooperativity models, to contextualize discrepancies .
What strategies improve proteasome-targeting efficiency of PROTACs derived from this compound?
Level: Advanced
Answer: Optimize linker hydrophobicity to enhance cell permeability or introduce PEG spacers to reduce steric hindrance. Computational modeling (e.g., molecular dynamics simulations) predicts ternary complex stability. Validate modifications using surface plasmon resonance (SPR) to measure binding affinities and live-cell imaging to track degradation kinetics .
How to assess the compound’s stability under physiological conditions?
Level: Basic
Answer: Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics. Compare stability in serum-containing vs. serum-free media to identify enzyme-mediated hydrolysis .
How to evaluate cross-reactivity with non-target proteins?
Level: Advanced
Answer: Perform proteome-wide profiling using affinity pull-down assays coupled with mass spectrometry (AP-MS). Validate off-target binding via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST). Cross-reference results with structural databases (e.g., PDB) to identify shared binding motifs .
What methodologies are recommended for in vivo pharmacokinetic studies of PROTACs using this compound?
Level: Advanced
Answer: Administer the PROTAC intravenously or orally to rodent models, then collect plasma/tissue samples at timed intervals. Quantify compound levels via LC-MS/MS and fit data to a two-compartment model. Assess bioavailability, clearance rates, and tissue distribution, adjusting for metabolic byproducts detected through high-resolution mass spectrometry .
How to investigate off-target transcriptional effects induced by this compound?
Level: Advanced
Answer: Perform RNA sequencing (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes. Use gene ontology (GO) enrichment analysis to pinpoint affected pathways. Validate findings with CRISPR knockouts of suspected off-target proteins .
Can this compound synergize with other therapeutic agents?
Level: Advanced
Answer: Test combinatorial efficacy using the Chou-Talalay method to calculate combination indices (CI). Fixed-ratio mixtures of the PROTAC and co-administered drugs (e.g., kinase inhibitors) are evaluated in dose-response assays. Synergy is confirmed if CI < 1.0, indicating enhanced therapeutic effects .
What advanced synthetic techniques improve yield and purity of PROTACs using this compound?
Level: Advanced
Answer: Implement flow chemistry for continuous synthesis, reducing side reactions. Microwave-assisted synthesis accelerates coupling steps, while solid-phase techniques simplify purification. Monitor reactions in real-time via inline FTIR or Raman spectroscopy to optimize intermediates .
Notes on Methodological Rigor
- Theoretical Frameworks: Link experimental designs to ubiquitin-proteasome system dynamics or structure-activity relationship (SAR) models .
- Data Validation: Use orthogonal assays (e.g., CETSA + RNA-seq) to confirm mechanistic hypotheses .
- Reproducibility: Document batch-to-batch variability in compound synthesis via NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
